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molecular formula C12H13N3O2 B8338338 2-[1,3]Dioxolan-2-yl-6-(1-methylpyrazol-3-yl)pyridine

2-[1,3]Dioxolan-2-yl-6-(1-methylpyrazol-3-yl)pyridine

Cat. No. B8338338
M. Wt: 231.25 g/mol
InChI Key: ALCLSEMJZACDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020345

Procedure details

2.50 g of 2-[1,3]dioxolan-2-yl-6-(1H-pyrazol-3-yl)pyridine (11.5 mmol) dissolved in 4 ml of N,N-dimethylformamide are added dropwise to a suspension of 0.48 g of sodium hydride (20 mmol) in 4 ml of N,N-dimethylformamide. The reaction mixture is stirred for 1 hour under a nitrogen atmosphere and then 0.93 ml of methyl iodide (15 mmol) diluted in 1 ml of N,N-dimethylformamide is added dropwise to the reaction mixture. The solution is stirred for 12 hours at room temperature and then the mixture is poured in ice-cold water and the mixture is extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated under vacuum. The title product is isolated by chromatography on a silica column (eluent: chloroform/methanol; 99:1). 0.83 g of a white solid is obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:16]=[CH:15][NH:14][N:13]=2)[N:7]=1.[H-].[Na+].[CH3:19]I>CN(C)C=O>[O:3]1[CH2:4][CH2:5][O:1][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:16]=[CH:15][N:14]([CH3:19])[N:13]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O1C(OCC1)C1=NC(=CC=C1)C1=NNC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.93 mL
Type
reactant
Smiles
CI
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
The solution is stirred for 12 hours at room temperature
Duration
12 h
ADDITION
Type
ADDITION
Details
the mixture is poured in ice-cold water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(OCC1)C1=NC(=CC=C1)C1=NN(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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